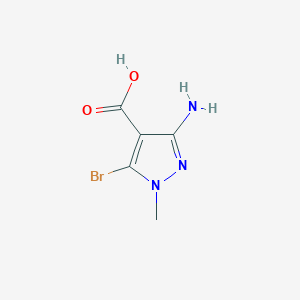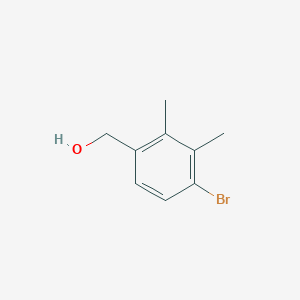![molecular formula C7H13NO B3246502 (2-Azabicyclo[2.2.1]heptan-1-yl)methanol CAS No. 1785333-54-1](/img/structure/B3246502.png)
(2-Azabicyclo[2.2.1]heptan-1-yl)methanol
概要
説明
(2-Azabicyclo[221]heptan-1-yl)methanol is a bicyclic compound featuring a nitrogen atom within its structure
作用機序
Target of Action
The primary targets of (2-Azabicyclo[22It’s worth noting that similar azabicyclic compounds have been found to interact with the orexin system, which consists of two neuropeptides (orexin-a and orexin-b) that exert their mode of action on two receptors (orexin-1 and orexin-2) .
Mode of Action
The specific mode of action for (2-Azabicyclo[22The orexin-1 receptor, which similar compounds may target, is believed to play a role in addiction, panic, or anxiety .
Biochemical Pathways
The biochemical pathways affected by (2-Azabicyclo[22The orexin system, which similar compounds may interact with, is known to play a significant role in sleep-wake states .
Result of Action
The molecular and cellular effects of (2-Azabicyclo[22The interaction of similar compounds with the orexin system could potentially influence sleep-wake states, addiction, panic, or anxiety .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (2-Azabicyclo[22The action of similar compounds on the orexin system could potentially be influenced by various factors, including the physiological state of the individual and the presence of other substances .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Azabicyclo[2.2.1]heptan-1-yl)methanol typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the palladium-catalyzed approach mentioned above can be adapted for larger-scale synthesis, given its efficiency and broad substrate compatibility.
化学反応の分析
Types of Reactions: (2-Azabicyclo[2.2.1]heptan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives such as ketones, aldehydes, and substituted amines, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(2-Azabicyclo[2.2.1]heptan-1-yl)methanol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is utilized in the synthesis of specialty chemicals and materials with unique properties.
類似化合物との比較
2-Azabicyclo[3.2.1]octane: This compound features a similar bicyclic structure but with a different ring size and arrangement.
2-Azabicyclo[2.2.2]octane: Another bicyclic compound with a different ring configuration.
Uniqueness: (2-Azabicyclo[2.2.1]heptan-1-yl)methanol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of biologically active compounds.
特性
IUPAC Name |
2-azabicyclo[2.2.1]heptan-1-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-5-7-2-1-6(3-7)4-8-7/h6,8-9H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUPMUAERHXXKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CN2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785333-54-1 | |
| Record name | 2-azabicyclo[2.2.1]heptan-1-ylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-Methoxyimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B3246475.png)
![5-(Trifluoromethyl)-1H,2H,3H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B3246490.png)

![3-[Methyl(phenyl)amino]propanoic acid hydrochloride](/img/structure/B3246499.png)

![2-({[(Tert-butoxy)carbonyl]amino}oxy)-2-methylpropanoic acid](/img/structure/B3246510.png)

